An In-Depth Technical Guide on the Biological Activity of H-Ile-Arg-Val-Val-Met-OH
An In-Depth Technical Guide on the Biological Activity of H-Ile-Arg-Val-Val-Met-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pentapeptide H-Ile-Arg-Val-Val-Met-OH, also identified by the amino acid sequence IRVVM, is a bioactive peptide fragment derived from the C-terminal domain of Thrombospondin-1 (TSP-1). TSP-1 is a large, homotrimeric matricellular glycoprotein that plays a crucial role in a wide array of biological processes, including angiogenesis, cell adhesion, migration, proliferation, and apoptosis. The IRVVM sequence has been identified as a key motif responsible for mediating the cell attachment functions of TSP-1. This technical guide provides a comprehensive overview of the known biological activity of H-Ile-Arg-Val-Val-Met-OH, its mechanism of action, and the associated signaling pathways. While specific quantitative data for this exact pentapeptide is limited in publicly available literature, this guide synthesizes the existing knowledge to support further research and drug development efforts.
Biological Activity and Mechanism of Action
The primary biological activity of H-Ile-Arg-Val-Val-Met-OH is the promotion of cell adhesion. It functions by binding to the cell surface receptor CD47, also known as integrin-associated protein (IAP). The IRVVM sequence is a recognition motif within the C-terminal region of TSP-1 that facilitates this interaction.
Cellular Targets and Effects:
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Cell Adhesion: H-Ile-Arg-Val-Val-Met-OH supports the attachment of a variety of cell types, including melanoma cells, erythroleukemia cells, fibrosarcoma cells, and endothelial cells[1]. This activity is central to the role of TSP-1 in tissue morphogenesis, wound healing, and the tumor microenvironment.
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Receptor Binding: The peptide specifically binds to the CD47 receptor[2][3][4]. This interaction is a critical initiating event for the downstream signaling that mediates cell adhesion and other cellular responses.
While the IRVVM motif is a key mediator of cell attachment, it is important to note that other, longer peptide fragments from the C-terminal domain of TSP-1 containing the Val-Val-Met (VVM) sequence have been reported to induce platelet aggregation[5]. However, the specific activity of the H-Ile-Arg-Val-Val-Met-OH pentapeptide in platelet aggregation has not been extensively characterized.
Quantitative Data
Currently, there is a lack of specific quantitative data in the scientific literature regarding the binding affinity (e.g., Kd, IC50, EC50) of the H-Ile-Arg-Val-Val-Met-OH pentapeptide to its receptor, CD47. The available studies have qualitatively demonstrated its cell-adhesive properties but have not provided detailed kinetic or concentration-dependent binding metrics for this specific peptide. The following table summarizes the qualitative biological activities.
| Biological Activity | Cell Types Affected | Receptor | Notes |
| Cell Adhesion | Melanoma, Erythroleukemia, Fibrosarcoma, Endothelial Cells | CD47 | Supports cell attachment to substrates. |
| Platelet Agglutination | Platelets, Megakaryocytic and non-megakaryocytic cells | CD47 | A longer peptide from the C-terminal domain of TSP-1 (4N1-1) induces activation-independent agglutination. The specific role of IRVVM alone is not detailed.[5] |
Experimental Protocols
General Protocol: Static Cell Adhesion Assay
This protocol outlines a basic colorimetric method to quantify cell adhesion to a substrate, which can be coated with H-Ile-Arg-Val-Val-Met-OH.
Materials:
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96-well tissue culture plates
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H-Ile-Arg-Val-Val-Met-OH peptide
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Phosphate-Buffered Saline (PBS)
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Bovine Serum Albumin (BSA)
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Cell culture medium (appropriate for the cell line)
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Cell suspension of the desired cell type
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Crystal Violet stain (e.g., 0.5% in 20% methanol)
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Solubilization buffer (e.g., 1% SDS in PBS)
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Microplate reader
Procedure:
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Plate Coating:
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Dissolve H-Ile-Arg-Val-Val-Met-OH in PBS to the desired concentrations.
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Add 100 µL of the peptide solution to each well of a 96-well plate.
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As a negative control, add 100 µL of PBS with a non-adhesive protein like BSA.
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Incubate the plate at 37°C for 1-2 hours or overnight at 4°C.
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Aspirate the coating solution and wash the wells three times with PBS.
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Blocking:
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Add 200 µL of 1% BSA in PBS to each well to block non-specific cell adhesion.
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Incubate for 1 hour at 37°C.
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Aspirate the blocking solution and wash the wells three times with PBS.
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Cell Seeding:
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Harvest and resuspend cells in serum-free cell culture medium.
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Count the cells and adjust the concentration to 1 x 105 cells/mL.
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Add 100 µL of the cell suspension to each well.
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Incubate at 37°C in a CO2 incubator for the desired time (e.g., 30-90 minutes).
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Washing:
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Gently wash the wells three times with PBS to remove non-adherent cells.
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Staining and Quantification:
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Add 100 µL of Crystal Violet solution to each well and incubate for 10-15 minutes at room temperature.
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Wash the wells gently with water to remove excess stain.
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Allow the plate to air dry.
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Add 100 µL of solubilization buffer to each well to dissolve the stain from the adherent cells.
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Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is proportional to the number of adherent cells.
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Caption: Workflow for a static cell adhesion assay.
Signaling Pathways
The binding of the C-terminal domain of TSP-1, which contains the IRVVM sequence, to CD47 initiates a cascade of intracellular signaling events. While the specific signaling downstream of the H-Ile-Arg-Val-Val-Met-OH pentapeptide has not been fully elucidated, the broader TSP-1/CD47 signaling axis is known to modulate several key pathways.
Upon binding of TSP-1 to CD47, the following signaling events can be initiated:
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Inhibition of Nitric Oxide (NO) Signaling: The TSP-1/CD47 interaction can inhibit the production and signaling of nitric oxide (NO), a key regulator of vasodilation and cell survival. This can lead to vasoconstriction and pro-apoptotic effects in endothelial cells.
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Modulation of Reactive Oxygen Species (ROS): The pathway can influence the production of reactive oxygen species (ROS), which are important signaling molecules but can also cause oxidative stress at high levels[2].
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Cytoskeletal Reorganization: To facilitate cell adhesion, the binding event likely triggers a reorganization of the actin cytoskeleton, leading to cell spreading and firm attachment. This can involve the activation of small GTPases of the Rho family.
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Regulation of Apoptosis: The TSP-1/CD47 pathway has been implicated in the regulation of programmed cell death (apoptosis)[2].
The following diagram illustrates the proposed signaling pathway initiated by the binding of the TSP-1 C-terminal domain to CD47.
Caption: Proposed signaling pathway for TSP-1 C-terminal domain/CD47 interaction.
Conclusion
The pentapeptide H-Ile-Arg-Val-Val-Met-OH is a biologically active fragment of Thrombospondin-1 that plays a clear role in mediating cell adhesion through its interaction with the CD47 receptor. While its qualitative function is established, there is a notable gap in the literature regarding specific quantitative data and detailed experimental protocols for this particular peptide. The information provided in this guide serves as a foundational resource for researchers and professionals in drug development, highlighting the known biological context and offering a starting point for further investigation into the therapeutic potential of this and related peptides. Future studies are warranted to precisely quantify its binding kinetics and to fully delineate the specific signaling pathways it modulates.
References
- 1. file.medchemexpress.eu [file.medchemexpress.eu]
- 2. Thrombospondin-1 CD47 Signalling: From Mechanisms to Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thrombospondin-1 is a CD47-dependent endogenous inhibitor of hydrogen sulfide signaling in T cell activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thrombospondin-1 and CD47 Regulation of Cardiac, Pulmonary and Vascular Responses in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The C-terminal peptide of thrombospondin-1 stimulates distinct signaling pathways but induces an activation-independent agglutination of platelets and other cells - PubMed [pubmed.ncbi.nlm.nih.gov]
